molecular formula C14H18BrNO4 B558747 BOC-PHE(2-BR)-OH CAS No. 261165-02-0

BOC-PHE(2-BR)-OH

Cat. No.: B558747
CAS No.: 261165-02-0
M. Wt: 344.2 g/mol
InChI Key: XDJSTMCSOXSTGZ-NSHDSACASA-N
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Description

BOC-PHE(2-BR)-OH is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a bromine atom at the ortho position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. The (S)-configuration indicates that the compound is the L-enantiomer, which is the naturally occurring form in biological systems.

Scientific Research Applications

BOC-PHE(2-BR)-OH has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a precursor for the synthesis of peptides and proteins with modified side chains.

    Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BOC-PHE(2-BR)-OH typically involves the bromination of N-Boc-phenylalanine. The process begins with the protection of the amino group of phenylalanine using a Boc group. This is followed by the selective bromination of the phenyl ring at the ortho position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent like dichloromethane or acetonitrile, and a catalyst such as iron(III) bromide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: BOC-PHE(2-BR)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation to form quinones, while reduction reactions can target the bromine atom or the Boc group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products:

  • Substituted phenylalanine derivatives.
  • Quinones from oxidation.
  • Free amine from deprotection.

Mechanism of Action

The mechanism of action of BOC-PHE(2-BR)-OH depends on its specific application. In biological systems, it can act as a substrate or inhibitor for enzymes that recognize phenylalanine derivatives. The bromine atom and Boc group can influence the compound’s binding affinity and specificity for molecular targets, such as enzymes or receptors. The pathways involved may include interactions with amino acid transporters, metabolic enzymes, or signaling proteins.

Comparison with Similar Compounds

BOC-PHE(2-BR)-OH can be compared with other phenylalanine derivatives, such as:

    (S)-N-Boc-phenylalanine: Lacks the bromine atom, making it less reactive in substitution reactions.

    (S)-N-Boc-4-Bromophenylalanine: Has the bromine atom at the para position, which can affect its reactivity and binding properties.

    (S)-N-Boc-2-Chlorophenylalanine: Contains a chlorine atom instead of bromine, leading to differences in reactivity and steric effects.

The uniqueness of this compound lies in its specific substitution pattern and protecting group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-3-(2-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJSTMCSOXSTGZ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370324
Record name 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261165-02-0
Record name 2-Bromo-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(2-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid
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